(E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Descripción
Propiedades
IUPAC Name |
(E)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-14-4-6-17(21-20-14)22-10-8-15(9-11-22)13-19-18(23)7-5-16-3-2-12-24-16/h2-7,12,15H,8-11,13H2,1H3,(H,19,23)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKKJOILBJOFFD-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure
The compound's structure includes a piperidine ring, a pyridazine moiety, and a thiophene group, which contribute to its biological properties. The molecular formula is .
The biological activity of (E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes that are crucial for disease progression, which could lead to therapeutic applications in conditions like cancer and neurodegenerative diseases.
Biological Activity Data
Research studies have reported various biological activities associated with this compound:
Case Studies
- Anticancer Activity : A study demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Properties : In vitro assays showed that (E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Neuroprotection : Experimental models indicated that this compound could protect neurons from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis
When compared to similar compounds, (E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide shows distinct advantages:
| Compound | Biological Activity | Comparison |
|---|---|---|
| (E)-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}benzamide | Moderate anticancer activity | Less potent than the target compound |
| 5-Nitroindazole derivatives | Antineoplastic and antimicrobial properties | Similar but with broader activity |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares (E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide with three analogues from the literature, focusing on structural motifs, synthesis pathways, and inferred biological relevance.
Key Findings
Structural Diversity and Bioactivity :
- The target compound lacks electron-withdrawing groups (e.g., nitro in 5112 or chloro in 13m ), which may reduce electrophilic reactivity and enhance metabolic stability .
- The thiophen-2-yl group in the target compound and 5112 suggests a shared preference for aromatic interactions in hydrophobic binding pockets, common in kinase or GPCR targets.
Synthetic Complexity :
- 13m requires a more complex imidazopyridine core, involving palladium-catalyzed coupling steps (inferred from similar syntheses), whereas the target compound’s pyridazine-piperidine scaffold may simplify synthesis .
- The Z/E isomerism in 5112 introduces stereochemical challenges absent in the target compound’s purely E-configured acrylamide .
Research Implications
- Pharmacokinetic Optimization : The methylpyridazine group in the target compound likely improves aqueous solubility compared to the chloro-substituted 13m , which may exhibit higher lipophilicity .
- Target Selectivity: The absence of a cyano group (as in 13m) or nitro group (as in 5112) could reduce off-target interactions, though this requires experimental validation .
Q & A
Q. Basic :
- NMR spectroscopy : The coupling constant (J) between the α and β protons of the acrylamide double bond. For (E)-isomers, J ≈ 12–16 Hz due to trans configuration .
- HPLC with chiral columns : Separate isomers using polysaccharide-based stationary phases .
Advanced : - X-ray crystallography : Resolve absolute configuration using SHELX (via Olex2 or similar software) for single crystals .
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra for stereochemical assignment .
What methodologies are suitable for analyzing interactions between this compound and biological targets (e.g., kinases)?
Q. Basic :
- In vitro kinase assays : Measure IC50 values using ADP-Glo™ or radiometric assays .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target proteins .
Advanced : - Cryo-EM or co-crystallization : Resolve binding modes in complex with targets like PI3K or MAPK .
- Molecular Dynamics (MD) simulations : Predict binding stability and conformational changes over nanosecond timescales .
How does the 6-methylpyridazine substituent influence the compound’s physicochemical properties?
Q. Basic :
- LogP calculations : The pyridazine ring increases hydrophilicity compared to phenyl analogs, improving solubility (e.g., LogP ~2.5 vs. ~3.8 for phenyl derivatives) .
- pKa determination : Pyridazine’s basicity (predicted pKa ~4.5) affects protonation states under physiological pH .
Advanced : - Quantum mechanical (QM) modeling : DFT calculations (B3LYP/6-31G*) to assess electronic effects on reactivity .
- Solubility parameter (HSPiP) : Predict formulation compatibility using Hansen solubility parameters .
What analytical techniques are critical for assessing metabolic stability in preclinical studies?
Q. Basic :
- LC-MS/MS with liver microsomes : Identify phase I metabolites (oxidation, hydrolysis) and quantify half-life (t1/2) .
Advanced : - CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
- Reactive metabolite trapping : Detect glutathione adducts via high-resolution MS to assess toxicity risks .
How can structural analogs be designed to improve target selectivity?
Q. Basic :
- SAR studies : Modify the thiophene or piperidine moieties to evaluate potency shifts. For example:
- Free-Wilson analysis : Deconstruct contributions of substituents to activity using QSAR models .
- DNA-Encoded Library (DEL) screening : Rapidly identify high-affinity analogs .
What crystallographic challenges arise during structure determination, and how are they resolved?
Q. Basic :
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from pseudo-merohedral twins .
Advanced : - Disorder modeling : Apply PART/SUMP restraints in SHELXL for flexible side chains (e.g., piperidine-methyl group) .
- High-pressure freezing : Improve crystal quality for weakly diffracting samples .
How is the compound’s stability under varying pH and temperature conditions quantified?
Q. Basic :
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H2O2) conditions, followed by HPLC-UV .
Advanced : - Arrhenius kinetics : Predict shelf-life by measuring degradation rates at elevated temperatures (40–60°C) .
- NMR relaxation experiments : Probe conformational stability in solution (T1/T2 measurements) .
What computational tools are recommended for predicting off-target effects?
Q. Basic :
- SwissTargetPrediction : Screen for potential targets using the compound’s SMILES string .
Advanced : - AI-driven platforms (e.g., AlphaFold-DB) : Predict binding to orphan receptors or allosteric sites .
- Proteome-wide docking : Use AutoDock Vina with PDB structures to rank off-target affinities .
How can enantiomeric impurities be detected and quantified?
Q. Basic :
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with UV detection .
Advanced : - CE-MS with cyclodextrin additives : Achieve <0.1% enantiomer detection limits .
- NMR chiral solvating agents : Employ (R)-BINOL for enantiomeric excess (ee) quantification via 1H NMR splitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
